Alkenes, C10-13
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60669-40-1 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
undec-3-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3 |
InChI Key |
SDTYFWAQLSIEBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for C10 13 Alkenes
Catalytic Pathways
Catalytic strategies offer robust and versatile methods for producing C10-C13 alkenes from smaller, more readily available olefin feedstocks. These pathways are central to the chemical industry and are continuously refined to improve efficiency, selectivity, and sustainability. Key among these are olefin metathesis for precise isomer control and dimerization or oligomerization processes for chain growth.
Olefin Metathesis for Controlled Isomer Distribution
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This method allows for the synthesis of C10-C13 alkenes with a controlled distribution of isomers by reacting fatty acids, esters, or oils with short-chain alkenes in the presence of a metathesis catalyst. google.com The selection of the short-chain alkene starting material provides a mechanism to tune the final distribution of the C10-C13 alkene products. google.com
This process can produce mixtures of C10-C13 alkenes with specific distributions, such as bimodal, peaked, skewed, or random, which were not previously achievable in a cost-effective manner. google.comgoogle.com For instance, a bimodal distribution might have an average total carbon number of about 10.9, while a peaked distribution could have an average of 11.5. google.com The resulting alkene mixtures can be substantially monounsaturated and can be isolated with high purity, often exceeding 95%. google.com
A variety of transition metal-based catalysts are employed, with those based on ruthenium, molybdenum, and tungsten being common. google.comgoogle.com The general mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of an alkene with a metal alkylidene. wikipedia.org This intermediate can then rearrange to yield new alkene and alkylidene species, effectively scrambling the alkylidene groups. wikipedia.org
Renewable feedstocks, such as plant-based fats and oils, can be used in metathesis reactions to produce bio-based C10-C13 alkenes. google.comgoogle.com These renewable alkenes can then be used for purposes like the alkylation of benzene (B151609) to form linear alkylbenzenes, which are precursors to biodegradable surfactants. google.com
Dimerization and Oligomerization Catalysis
The dimerization and oligomerization of lighter olefins, such as ethylene (B1197577), propylene (B89431), and butene, are fundamental industrial processes for producing higher olefins, including the C10-C13 range. mdpi.comifpenergiesnouvelles.fr These reactions involve the catalytic coupling of two or more monomer units to form a larger molecule.
A wide array of transition metals, including nickel, zirconium, titanium, and cobalt, are used to catalyze these reactions. mdpi.com The Shell Higher Olefin Process (SHOP) is a well-known industrial example that uses a nickel catalyst for ethylene oligomerization to produce linear alpha-olefins. mdpi.com Other commercial processes like AlphaButol, AlphaHexol, and Dimersol also produce olefin oligomers from light alkenes. mdpi.com
Zirconocene-based catalysts, when activated with cocatalysts like methylaluminoxane (B55162) (MAO), are effective for the dimerization and oligomerization of α-olefins. mdpi.comresearchgate.net For example, Cp₂ZrCl₂ (3) activated with MAO can catalyze the oligomerization of 1-pentene, with the product distribution (dimers, trimers, tetramers) being dependent on the Al/Zr ratio. mdpi.com Increasing the amount of MAO can lead to higher alkene conversion and a shift towards higher oligomers. mdpi.comresearchgate.net Similarly, titanium and hafnium complexes have been studied, though they may show lower activity compared to their zirconium counterparts. mdpi.com
The general mechanism for these processes often follows the Cossee-Arlman model, which involves the coordination and insertion of an alkene into a metal-alkyl bond. mdpi.comrsc.org The process begins with the insertion of an alkene into a metal-hydride or metal-alkyl bond, followed by subsequent insertions of more alkene monomers to grow the chain. Chain termination occurs via β-hydride elimination, releasing the oligomer and regenerating the active metal-hydride species. researchgate.net
| Catalyst System | Monomer | Product Focus | Key Findings | Reference |
|---|---|---|---|---|
| Nickel-based (e.g., SHOP) | Ethylene | Linear α-olefins | An established industrial process for producing a broad range of alpha-olefins. | mdpi.com |
| Cp₂ZrCl₂ / MAO | 1-Pentene | Oligomers (Dimers, Trimers, Tetramers) | Product distribution is tunable by adjusting the Al/Zr ratio. Higher ratios favor higher oligomers. | mdpi.comresearchgate.net |
| Titanium and Hafnium Complexes / MAO | α-Olefins | Vinylidene oligomers | Generally show lower activity than zirconium but can exhibit high selectivity towards specific isomers. | mdpi.com |
| Iron bis(imino)pyridine complexes | Propene | Linear dimers | Regioselectivity is highly dependent on the substitution of the aryl group on the ligand. | ifpenergiesnouvelles.fr |
Controlling the regioselectivity (where the monomers connect) and stereoselectivity (the 3D arrangement of the atoms) is a critical challenge in oligomerization catalysis. ifpenergiesnouvelles.fr The structure of the catalyst and the reaction conditions play a crucial role in determining the isomeric composition of the product. researchgate.net
For instance, in the dimerization of propene using cationic nickel complexes, the addition of phosphine (B1218219) ligands can significantly influence regioselectivity. ifpenergiesnouvelles.fr Bulky and basic phosphines tend to favor the formation of 2,3-dimethylbutenes. ifpenergiesnouvelles.fr The nature of the transition metal itself is also a key factor. In experiments with ¹³C-labeled hexene, zirconium catalysts were found to proceed via a 1,2-insertion followed by another 1,2-insertion, while titanium catalysts proceeded via a 1,2-insertion followed by a 2,1-insertion, leading to different product isomers. mdpi.com
The formation of linear dimers results from a "head-to-head" coupling of α-olefins. ifpenergiesnouvelles.fr This pathway involves a 1,2-insertion of the olefin into a metal-hydride bond to form a primary alkyl species, followed by a 2,1-insertion of a second olefin molecule. ifpenergiesnouvelles.fr In contrast, "head-to-tail" dimerization is also common and leads to branched, vinylidene-type dimers. researchgate.net For example, certain yttrium hydride complexes have shown high selectivity (>98%) for the head-to-tail dimerization of 1-hexene. researchgate.net
Stereospecificity, where the stereochemistry of the starting alkene is preserved in the product, is a key feature of some cyclopropanation reactions, a related type of alkene addition. masterorganicchemistry.com In these reactions, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted product. masterorganicchemistry.com While not oligomerization, this principle of stereochemical control is a central goal in catalysis. Epoxide-based strategies have also been utilized for the stereoselective synthesis of polypropionate fragments, demonstrating the potential for high stereocontrol in building carbon chains. nih.gov
Transition Metal Catalyzed Processes
Biosynthetic Routes
In addition to chemical catalysis, biological pathways offer a renewable and often highly selective alternative for producing alkenes. Microbial biosynthesis leverages the enzymatic machinery of microorganisms to convert simple sugars or fatty acids into specific hydrocarbon products.
Microbial Biosynthesis of Medium-Chain 1-Alkenes
Several microorganisms have been identified that can naturally produce medium-chain 1-alkenes (C10-C13). google.comoup.com The biosynthetic pathways typically involve the conversion of medium-chain fatty acids (C10-C14) into their corresponding terminal olefins. pnas.org This discovery is a significant step toward the bioproduction of these valuable chemicals from renewable feedstocks like sugar. google.com
Three key enzymes involved in this conversion are OleT, UndA, and UndB. oup.comresearchgate.net
OleT , found in bacteria like Jeotgalicoccus sp., is a cytochrome P450 fatty acid decarboxylase that can convert a range of fatty acids into 1-alkenes. oup.com
UndA and UndB are non-heme iron oxidases found in bacteria such as Pseudomonas species. oup.compnas.org These enzymes specifically convert medium-chain fatty acids (C10-C14) into terminal olefins through an oxygen-activating, non-heme iron-dependent mechanism. pnas.orgpnas.org While UndA is a soluble enzyme, UndB is a membrane-bound decarboxylase. researchgate.net
| Enzyme | Enzyme Family | Source Organism (Example) | Substrate Specificity | Product | Reference |
|---|---|---|---|---|---|
| OleTJE | Cytochrome P450 Decarboxylase | Jeotgalicoccus sp. | Short to long-chain fatty acids (C3-C21) | 1-Alkenes | oup.com |
| UndA | Soluble Non-heme Diiron Oxidase | Pseudomonas sp. | Medium-chain fatty acids (C10-C14) | 1-Alkenes | pnas.orgresearchgate.net |
| UndB | Membrane-bound Non-heme Iron Oxidase | Pseudomonas sp. | Medium-chain fatty acids | 1-Alkenes | oup.comresearchgate.net |
Enzyme-Catalyzed Oxidative Decarboxylation Mechanisms
The biosynthesis of terminal alkenes from fatty acids is a significant area of research, offering a green alternative to traditional chemical synthesis. A key enzymatic pathway involves oxidative decarboxylation, notably catalyzed by a specific family of cytochrome P450 enzymes.
The most well-characterized enzyme in this class is OleTJE, a cytochrome P450 from Jeotgalicoccus sp.. researchgate.netscispace.com OleTJE is a peroxygenase (CYP152 family) that uniquely catalyzes the conversion of fatty acids into terminal alkenes, which are valuable as additives for lubricants and plasticizers. jove.com The reaction uses hydrogen peroxide (H₂O₂) as a cosubstrate, bypassing the need for typical P450 redox partners. scispace.comnih.gov However, direct addition of H₂O₂ can be detrimental to the enzyme's stability, leading to low yields. jove.com To circumvent this, methods for the in situ generation of H₂O₂ at low concentrations have been developed, significantly improving reaction efficiency and enzyme stability. jove.com
The catalytic mechanism of OleTJE for converting a fatty acid of chain length n to an alkene of chain length n-1 is initiated by the reaction of the enzyme's heme iron center with H₂O₂. researchgate.netscispace.com This forms a highly reactive iron(IV)-oxo heme π-cation radical intermediate, known as Compound I. scispace.comnih.govacs.org This intermediate is spectroscopically similar to those involved in standard P450 monooxygenation reactions. scispace.comnih.gov
Once formed, Compound I abstracts a hydrogen atom from the fatty acid substrate, generating a carbon radical. researchgate.netacs.org From this point, the reaction can proceed via two competing pathways:
Decarboxylation: A subsequent abstraction of a proton from the β-position leads to the formation of a carbocation, which readily undergoes decarboxylation to yield the terminal alkene and carbon dioxide. researchgate.netscispace.com
Hydroxylation: Alternatively, an "oxygen rebound" can occur, where the hydroxyl group from the activated heme center is transferred to the carbon radical, resulting in the formation of α- or β-hydroxy fatty acids as byproducts. researchgate.netnih.gov
Research indicates that for longer-chain fatty acids, OleTJE preferentially catalyzes decarboxylation. jove.com The enzyme's active site architecture, including key amino acid residues like His85 and Arg245, plays a crucial role in positioning the substrate to favor C-C bond cleavage over hydroxylation. nih.govpnas.org His85 is thought to be a potential proton donor, while Arg245 is vital for binding the substrate's carboxylate group. nih.gov
Table 1: Characteristics of OleTJE Enzyme in Oxidative Decarboxylation
| Feature | Description | References |
|---|---|---|
| Enzyme Name | OleTJE (CYP152L1) | jove.com, nih.gov |
| Source Organism | Jeotgalicoccus sp. ATCC 8456 | researchgate.net, scispace.com |
| Enzyme Family | Cytochrome P450 Peroxygenase (CYP152) | researchgate.net, pnas.org |
| Cofactor | Hydrogen Peroxide (H₂O₂) | scispace.com, nih.gov |
| Primary Reaction | Oxidative decarboxylation of fatty acids | researchgate.net, acs.org |
| Primary Product | Terminal (1-) Alkenes | jove.com, researchgate.net |
| Byproducts | α- and β-hydroxy fatty acids | researchgate.net, nih.gov |
| Key Intermediate | Compound I (iron(IV)-oxo heme π-cation radical) | scispace.com, nih.gov |
Metabolic Engineering for Alkene Production
To leverage enzymatic pathways for industrial-scale production of C10-13 alkenes, metabolic engineering of microorganisms has become a primary focus. acs.orgresearchgate.net The goal is to create microbial cell factories that can efficiently convert renewable feedstocks into valuable oleochemicals like alkenes. researchgate.netoup.com
The core strategy involves introducing and optimizing the genetic pathways for alkene biosynthesis in robust host organisms such as Escherichia coli and Saccharomyces cerevisiae. acs.orgoup.com A common approach is the heterologous expression of the oleT gene from Jeotgalicoccus sp., which enables the host to convert endogenous fatty acids directly into terminal alkenes. researchgate.netacs.org
However, simply introducing the alkene-producing enzyme is often insufficient due to low product titers. biofueljournal.com To enhance production, several key metabolic engineering strategies are employed:
Increasing Precursor Availability: The native fatty acid metabolism of the host organism is engineered to channel more precursors towards the desired product. A notable example in S. cerevisiae involves deleting the faa1 gene, which encodes a fatty acyl-CoA synthetase. acs.org This deletion prevents the fatty acid substrates from being consumed by competing pathways, resulting in a 6.2-fold increase in total alkene production compared to the unmodified strain. acs.org
Optimizing Redox Partners: While OleTJE can use H₂O₂, its efficiency can be improved by co-expressing suitable redox partner systems, such as putidaredoxin reductase (CamA/CamB), which can supply the necessary electrons for the catalytic cycle. researchgate.netthieme-connect.com
Eliminating Competing Pathways: In addition to fatty acid degradation, other pathways can divert precursors or consume the final product. Knocking out genes responsible for byproduct formation is a critical step. For instance, in yeast, deleting genes involved in alcohol formation has been shown to improve the final titer of related hydrocarbon products. chalmers.se
These engineered microbial systems aim to create a direct and high-yield conversion route from simple sugars to specific C10-C13 alkenes. acs.org Despite progress, challenges such as low product titers and the need for cost-effective bioprocess upscaling remain active areas of research. biofueljournal.com
Table 2: Examples of Metabolic Engineering Strategies for Alkene Production
| Host Organism | Genetic Modification | Target Enzyme/Pathway | Outcome | References |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Deletion of faa1 gene | Fatty acyl-CoA synthetase | Prevents fatty acid degradation, 6.2-fold increase in alkene production | acs.org |
| Escherichia coli | Heterologous expression of oleT | Fatty acid decarboxylase | Enables terminal alkene synthesis from fatty acids | researchgate.net |
| E. coli | Co-expression of OleT with CamAB and FDH | P450 monooxygenase with redox partners | Improved turnover numbers for alkene synthesis | thieme-connect.com |
| Bacteria/Yeast | General Strategy | Overexpression of alkene biosynthetic enzymes and their redox partners | Enhanced production of terminal alkenes | acs.org |
Derivatization for Specialized Applications
Synthesis of Polychloro-n-Alkanes from C10-13 Alkenes for Analytical Standards
Short-chain polychloro-n-alkanes (sPCAs), also known as short-chain chlorinated paraffins (SCCPs), are complex industrial chemicals derived from C10-C13 alkanes. nih.govresearchgate.net Due to their persistence and toxicity, they are classified as persistent organic pollutants (POPs) and their presence in the environment requires careful monitoring. researchgate.netntnu.no Accurate quantification depends on the availability of pure, well-characterized analytical standards. ntnu.noresearchgate.net
While the industrial production of sPCAs typically uses n-alkane mixtures as the feedstock, C10-C13 alkenes (olefins) also serve as a viable starting material for the synthesis of specific PCA standards. epa.gov The synthesis of sPCA mixtures for use as analytical standards has been achieved through free-radical chlorination. nih.govresearchgate.net A common laboratory-scale method involves refluxing the hydrocarbon feedstock with sulfuryl chloride (SO₂Cl₂) in the presence of UV light, which initiates the reaction. nih.govresearchgate.net
Following the reaction, the crude product must be purified to remove unreacted starting material and byproducts. nih.gov Adsorption chromatography, often using Florisil, is an effective method for this purification step. nih.gov The final characterized standards can then be combined to create reference materials that mimic the profiles of sPCAs found in environmental samples, improving the accuracy of analytical methods like gas chromatography/mass spectrometry (GC/MS). nih.govresearchgate.net The use of a pure alkene starting material allows for the potential synthesis of less complex or specific isomer standards compared to those derived from broad paraffin (B1166041) mixtures.
Elucidation of Reaction Mechanisms and Reactivity Profiles of C10 13 Alkenes
Electrophilic Addition Mechanisms
The electron-rich pi (π) bond of C10-13 alkenes is susceptible to attack by electrophiles, initiating addition reactions. These reactions typically proceed through a carbocation intermediate, with the stability of this intermediate playing a crucial role in determining the reaction pathway.
Catalytic hydrogenation is a process that converts alkenes into their corresponding alkanes through the addition of hydrogen across the double bond, a reaction facilitated by a metal catalyst. libretexts.org For C10-13 alkenes, common catalysts include palladium, platinum, and nickel. libretexts.orgmasterorganicchemistry.com This reaction is a type of reduction, as it increases the number of C-H bonds. masterorganicchemistry.com
The mechanism of catalytic hydrogenation involves several steps on the surface of the metal catalyst: libretexts.orgyoutube.com
Adsorption: The alkene and molecular hydrogen (H₂) adsorb onto the catalyst surface. libretexts.orgmasterorganicchemistry.com
Hydrogen Activation: The H-H bond is cleaved, and the individual hydrogen atoms bind to the metal surface. libretexts.org
Hydrogen Transfer: The hydrogen atoms are sequentially transferred to the carbons of the double bond. libretexts.org This addition typically occurs with syn stereochemistry, meaning both hydrogens add to the same face of the double bond. libretexts.orgpressbooks.pub
Desorption: The newly formed alkane detaches from the catalyst surface. pressbooks.pub
The choice of catalyst, temperature, and pressure are key factors in the efficiency of the hydrogenation process.
Table 1: Catalyst Systems for Alkene Hydrogenation
| Catalyst | Support | Typical Temperature (°C) | Typical Pressure (atm) | Selectivity |
|---|---|---|---|---|
| Palladium (Pd) | Carbon (C) | 25-100 | 1-50 | High for alkenes over other functional groups pressbooks.pub |
| Platinum (PtO₂) | None (Adams' catalyst) | 20-50 | 1-4 | High, less prone to isomerization than Pd/C masterorganicchemistry.com |
| Nickel (Raney Ni) | Aluminum (Al) | 50-150 | 50-100 | Effective but may require higher temperatures/pressures |
This table provides typical ranges for laboratory and industrial applications.
The addition of halogens like chlorine (Cl₂) and bromine (Br₂) to C10-13 alkenes is a classic electrophilic addition reaction that yields vicinal dihalides. pressbooks.pub The reaction kinetics are typically second-order, being first-order in both the alkene and the halogen. slideshare.net Chlorination is generally faster and less selective than bromination. slideshare.netslideshare.net
The mechanism is understood to proceed through a cyclic halonium ion intermediate: pressbooks.pubmasterorganicchemistry.com
Formation of Halonium Ion: The alkene's π electrons attack the halogen (e.g., Br₂), forming a three-membered ring called a bromonium ion and a bromide ion (Br⁻). pressbooks.pub
Nucleophilic Attack: The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite the initial bond (backside attack). masterorganicchemistry.com This results in anti stereochemistry, where the two halogen atoms add to opposite faces of the original double bond. pressbooks.pubmasterorganicchemistry.com
This mechanism explains the observed trans configuration of the dihalide product when cyclic alkenes are halogenated. pressbooks.pub
Table 2: Relative Reactivity in Alkene Halogenation
| Halogen | Reactivity | Stereochemistry |
|---|---|---|
| Chlorine (Cl₂) | High | anti-addition |
| Bromine (Br₂) | Moderate | anti-addition |
| Iodine (I₂) | Low/No Reaction | N/A |
This table reflects general reactivity trends for alkenes.
In the presence of a strong acid catalyst, such as sulfuric acid, C10-13 alkenes react with water to form alcohols. masterorganicchemistry.comlibretexts.org This reaction, known as acid-catalyzed hydration, follows Markovnikov's rule, where the hydroxyl (-OH) group adds to the more substituted carbon of the double bond. masterorganicchemistry.com
The mechanism involves the following steps: libretexts.orgvedantu.com
Protonation: The alkene is protonated by the acid, forming the most stable carbocation intermediate. libretexts.orgvedantu.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation. libretexts.orgvedantu.com
Deprotonation: A final deprotonation step yields the alcohol and regenerates the acid catalyst. libretexts.orgvedantu.com
A key consideration in this reaction is the possibility of carbocation rearrangements, where a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift, potentially leading to a mixture of alcohol products. masterorganicchemistry.comlibretexts.org
Halogenation Reaction Kinetics
Oxidation Reaction Mechanisms
The double bond of C10-13 alkenes is also a site for oxidation reactions, which can lead to the formation of epoxides, diols, and other oxygenated compounds. libretexts.org
Epoxidation is the conversion of an alkene to an epoxide (or oxirane), a three-membered ring containing an oxygen atom. libretexts.org
A common method for epoxidation is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgorientjchem.org This reaction is known for its efficiency and stereospecificity. libretexts.org
The mechanism is a concerted process, meaning it occurs in a single step: libretexts.org
The peroxyacid transfers an oxygen atom to the alkene's double bond through a cyclic transition state.
This concerted nature ensures that the stereochemistry of the alkene is retained in the epoxide product; a cis-alkene gives a cis-epoxide, and a trans-alkene gives a trans-epoxide. libretexts.org
The rate of this reaction is influenced by the nature of the alkene, with more electron-rich double bonds reacting faster.
Table 3: Common Reagents for Peroxyacid Epoxidation
| Reagent | Abbreviation | Common Solvent | Characteristics |
|---|---|---|---|
| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane, Chloroform | Stable, crystalline solid, widely used in labs. libretexts.orgorientjchem.org |
| Peroxyacetic acid | PAA | Acetic acid, Ethyl acetate | Often used in industrial applications. orientjchem.org |
| Magnesium monoperoxyphthalate | MMPP | Water, Alcohols | A safer alternative to other peroxyacids. |
This table lists common peroxyacids and their typical applications.
Epoxidation Chemistry
Metal-Catalyzed Epoxidation Systems
The epoxidation of C10-13 alkenes can be efficiently achieved using various metal-catalyzed systems, which offer advantages such as milder reaction conditions and enhanced selectivity compared to traditional methods using peroxyacids alone. orientjchem.org These systems typically involve a transition metal complex that activates an oxidant, most commonly hydrogen peroxide (H₂O₂), to facilitate the transfer of an oxygen atom to the alkene's double bond. orientjchem.orgnih.gov
Commonly employed metals include high-valent early transition metals like titanium (Ti), molybdenum (Mo), and tungsten (W). orientjchem.org The general mechanism involves the coordination of the oxidant (e.g., H₂O₂) to the metal center, forming a reactive metal-peroxo species. orientjchem.orgacsgcipr.org This activated complex then interacts with the nucleophilic C=C bond of the alkene, leading to the formation of the epoxide and regeneration of the metal catalyst. orientjchem.org For instance, tungsten-based catalysts, such as peroxotungstate immobilized on a support, have demonstrated high efficiency in epoxidizing various olefins with aqueous H₂O₂. acs.orgatlantis-press.com Kinetic studies on such systems often show that the rate-determining step is the oxygen transfer from the activated metal-peroxo species to the alkene. acs.org
Manganese (Mn) complexes are also highly effective catalysts for epoxidation. acs.org Catalyst systems using manganese salts with co-ligands like 2-picolinic acid can epoxidize a broad range of alkenes, including terminal aliphatic olefins, with high efficiency at low catalyst loadings. acs.orgresearchgate.net The choice of ligand is crucial as it influences catalyst speciation and stability, preventing the unproductive decomposition of the oxidant. acs.org Iron (Fe) represents a more sustainable and less toxic option for catalysis. nih.gov Biomimetic iron catalysts, designed to mimic the active sites of non-heme iron oxygenases, can catalyze the epoxidation of alkenes using environmentally benign oxidants like H₂O₂ or even molecular oxygen (O₂) in the presence of a co-substrate. nih.govnih.govacs.org
Table 1: Overview of Metal Catalysts in Alkene Epoxidation
| Metal Catalyst | Typical Oxidant(s) | Key Features & Mechanism |
|---|---|---|
| Titanium (Ti) | H₂O₂, Alkyl hydroperoxides | Often used in asymmetric epoxidation (e.g., Sharpless); forms Ti-peroxo species. wikipedia.orglibretexts.org |
| Tungsten (W) | H₂O₂ | Forms highly reactive peroxotungstate species; effective for various alkenes. acs.orgatlantis-press.comorganic-chemistry.org |
| Molybdenum (Mo) | H₂O₂, Alkyl hydroperoxides | Forms organomolybdenum complexes containing oxo units that act as catalytic sites. researchgate.net |
| Manganese (Mn) | H₂O₂, Peracetic Acid, NaOCl | Versatile; often used with salen or picolinic acid ligands; can proceed via an oxo-Mn(V) species. acs.orgresearchgate.net |
| Iron (Fe) | H₂O₂, O₂ | Environmentally benign; often uses bioinspired ligands to mimic enzyme active sites. nih.gov |
Asymmetric Epoxidation Strategies
Achieving enantioselectivity in the epoxidation of C10-13 alkenes is crucial for the synthesis of chiral molecules used in pharmaceuticals and fine chemicals. mdpi.com Two seminal strategies dominate the field of asymmetric epoxidation: the Sharpless-Katsuki epoxidation and the Jacobsen-Katsuki epoxidation.
The Sharpless epoxidation is specifically designed for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgmdpi.com The reaction employs a catalyst generated from titanium tetra(isopropoxide) (Ti(OⁱPr)₄) and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT). wikipedia.orgmasterorganicchemistry.com tert-Butyl hydroperoxide (TBHP) serves as the oxidizing agent. wikipedia.org The key to its success lies in the formation of a dimeric titanium-tartrate complex that coordinates the allylic alcohol substrate. mdpi.com This coordination pre-organizes the transition state, and the choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the double bond is epoxidized, allowing for predictable and high enantiomeric excess (ee), often exceeding 90%. mdpi.commasterorganicchemistry.com
The Jacobsen-Katsuki epoxidation , conversely, is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and certain trisubstituted olefins, which are not suitable substrates for the Sharpless method. openochem.orgwikipedia.orgorganic-chemistry.org This strategy utilizes a chiral manganese(III)-salen complex as the catalyst. libretexts.orgwikipedia.org The stereoselectivity is derived from the C₂-symmetric salen ligand, which creates a chiral environment around the manganese center. openochem.orgwikipedia.org Various stoichiometric oxidants can be used, including sodium hypochlorite (B82951) (NaOCl, or bleach) and iodosylbenzene. organic-chemistry.orguea.ac.uk The proposed mechanism involves the formation of a high-valent manganese-oxo (Mn(V)=O) species, which acts as the oxygen-transfer agent. organic-chemistry.orgru.nl The substrate approaches the catalyst in a way that minimizes steric interactions with the bulky groups on the salen ligand, leading to the selective formation of one epoxide enantiomer. organic-chemistry.org
Table 2: Comparison of Major Asymmetric Epoxidation Strategies
| Strategy | Catalyst System | Substrate Scope | Oxidant |
|---|---|---|---|
| Sharpless-Katsuki | Ti(OⁱPr)₄ + Chiral Tartrate (DET/DIPT) | Primary and secondary allylic alcohols. wikipedia.org | tert-Butyl hydroperoxide (TBHP). wikipedia.org |
| Jacobsen-Katsuki | Chiral Manganese(III)-salen complex | Unfunctionalized cis-disubstituted and trisubstituted alkenes. openochem.orgwikipedia.org | Sodium hypochlorite (NaOCl), Iodosylbenzene, Oxone™. uea.ac.ukacsgcipr.org |
Base-Catalyzed Epoxidation Pathways
Base-catalyzed epoxidation is an important synthetic route, particularly for alkenes that are activated by electron-withdrawing groups, such as α,β-unsaturated ketones (enones). orientjchem.orgacsgcipr.org In this pathway, a base is used to activate the oxidizing agent, which then reacts with the alkene. orientjchem.org The most common system involves the use of hydrogen peroxide as the oxidant in the presence of a base like sodium hydroxide (B78521) (NaOH). acsgcipr.org The mechanism for enones involves the nucleophilic addition of the hydroperoxide anion (HOO⁻), formed by the deprotonation of H₂O₂, to the β-carbon of the unsaturated system (a Michael-type addition). acsgcipr.org This is followed by an intramolecular nucleophilic attack of the resulting enolate oxygen onto the peroxide oxygen, displacing a hydroxide ion and forming the epoxide ring. acsgcipr.org
More recently, aldehyde-catalyzed epoxidations using aqueous hydrogen peroxide have been developed, which can proceed through pathways involving base-catalyzed steps. nih.govrsc.org In some proposed mechanisms, the aldehyde first forms a peracid, which then generates a Criegee intermediate. nih.gov At a sufficiently high pH (e.g., pH 11), a Payne intermediate can be generated, which contributes to the formation of a key dioxirane (B86890) species that ultimately performs the epoxidation. nih.gov These methods are significant as they expand the utility of base-promoted pathways to unactivated alkenes and utilize sustainable oxidants. nih.govrsc.org
Atmospheric Oxidation Chemistry
Reaction with Triplet Atomic Oxygen (O(3P))
In the atmosphere, the reaction of C10-13 alkenes with ground-state atomic oxygen, O(³P), is generally considered a minor loss pathway compared to reactions with more abundant oxidants like the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃). whiterose.ac.uk However, these reactions are of fundamental interest in atmospheric and combustion chemistry. researchgate.net The reaction of O(³P) with alkenes can proceed through two primary channels: addition to the double bond or abstraction of a hydrogen atom. researchgate.netacs.org
Addition Channel : The oxygen atom adds to the π-system of the double bond to form a transient, energy-rich biradical intermediate. This intermediate can then rearrange to form epoxides or carbonyl compounds. researchgate.net
Abstraction Channel : O(³P) can abstract a hydrogen atom from the allylic positions of the C10-13 alkene chain. acs.org This process forms a hydroxyl radical (·OH) and a corresponding alkyl radical. acs.org The resulting alkyl radical can then react further in the atmosphere, typically by adding O₂ to form a peroxy radical.
Studies on smaller alkenes suggest that the addition pathway is generally more significant than abstraction. researchgate.net However, for long-chain alkenes like the C10-13 series, the presence of numerous secondary C-H bonds increases the possibility of the abstraction pathway. acs.org
Ozonolysis Processes and Criegee Intermediate Formation
The reaction of C10-13 alkenes with ozone (O₃) is a significant atmospheric degradation process that leads to the cleavage of the carbon-carbon double bond. rsc.orglibretexts.org This reaction, known as ozonolysis, is a major source of secondary organic aerosols (SOA) and radicals in the troposphere. rsc.orgresearchgate.net
The mechanism begins with the 1,3-dipolar cycloaddition of ozone to the alkene double bond, forming a highly unstable five-membered ring intermediate called a primary ozonide or molozonide. mahidaacademy.orgmsu.edu This primary ozonide rapidly decomposes through a cycloreversion process into two fragments: a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, commonly known as a Criegee intermediate (CI). libretexts.orgmsu.eduosti.gov
The initially formed Criegee intermediate is vibrationally excited. osti.gov It can either decompose unimolecularly to produce radicals (such as OH radicals) or be stabilized through collisions with other atmospheric molecules (like N₂ or O₂), forming a stabilized Criegee intermediate (sCI). rsc.orgcopernicus.org The yield of sCIs is a critical parameter, as these stabilized intermediates can participate in various bimolecular reactions. rsc.org For example, sCIs react with water vapor, SO₂, and NOx, contributing to the formation of organic hydroperoxides, sulfuric acid, and other components of SOA. rsc.orgresearchgate.netcopernicus.org For long-chain alkenes, the size and structure of the molecule influence the distribution of energy upon decomposition of the primary ozonide, which in turn affects the stabilization yield of the resulting Criegee intermediates. rsc.org
Table 3: Key Steps in the Ozonolysis of Alkenes
| Step | Process | Intermediates/Products | Atmospheric Significance |
|---|---|---|---|
| 1 | Cycloaddition | Alkene + O₃ → Primary Ozonide (Molozonide) | Initial electrophilic attack of ozone on the C=C bond. libretexts.org |
| 2 | Cycloreversion | Primary Ozonide → Carbonyl + Criegee Intermediate (CI) | Cleavage of the C=C bond; formation of the key CI. msu.edu |
| 3 | CI Fate | Unimolecular decomposition or collisional stabilization | Decomposition produces OH radicals; stabilization leads to sCIs. rsc.orgcopernicus.org |
| 4 | sCI Reactions | sCI + H₂O, SO₂, etc. → SOA Precursors | sCIs are important precursors for atmospheric aerosol formation. researchgate.netcopernicus.org |
Radical Reactions and Mechanistic Studies
The reactivity of C10-13 alkenes is not limited to polar or concerted reactions; they also participate in various radical-mediated processes. Mechanistic studies have revealed that radical pathways can be operative in both atmospheric and synthetic transformations.
As discussed, the atmospheric oxidation initiated by O(³P) atoms proceeds via radical intermediates formed through either addition or H-abstraction mechanisms. researchgate.netacs.org Similarly, the ozonolysis of alkenes can lead to the formation of OH radicals through the decomposition of excited Criegee intermediates, which then initiate further radical oxidation chains in the atmosphere. copernicus.org
In synthetic chemistry, certain metal-catalyzed epoxidations may involve radical intermediates. While many epoxidations are believed to be concerted, discussions around the mechanism of the Jacobsen-Katsuki epoxidation have included the possibility of a stepwise, radical pathway, especially for certain substrates. organic-chemistry.org The formation of minor amounts of trans-epoxide from a cis-alkene can be evidence for a short-lived radical intermediate that allows for bond rotation before ring closure. organic-chemistry.org
Furthermore, the auto-oxidation of alkenes, a process that occurs in the presence of oxygen, is a classic example of a radical chain reaction. This process can be initiated by light, heat, or radical initiators and involves the formation of allylic radicals, which then react with O₂ to form peroxy radicals. These peroxy radicals can abstract hydrogen from another alkene molecule to form a hydroperoxide and propagate the radical chain. Such reactions are relevant to the degradation of alkene-containing materials and have been harnessed in synthetic contexts, for example, using aldehydes and molecular oxygen to generate acylperoxy radicals that can act as epoxidizing agents. nih.gov
Hydroxyl Radical Addition Kinetics and Thermochemistry
The reaction of alkenes with hydroxyl (OH) radicals is a significant process, particularly in atmospheric chemistry, as it often initiates the oxidative degradation of these organic compounds. acs.orgacs.org For alkenes within the C10-13 range, the kinetics and thermochemistry of OH radical addition are influenced by the molecule's structure, including the position of the double bond and the length of the alkyl chain.
Studies on a series of alkenes have shown that the rate constants for the reactions of OH radicals generally increase with the number of carbon atoms. nih.gov This trend is attributed to two main factors: an increase in the rate of H-atom abstraction from the C-H bonds of the alkyl groups and an enhancement of the rate constant for OH radical addition to the C=C double bond. nih.gov The enhancement of the addition rate constant is observed to increase with the carbon number of the alkyl substituent group, reaching a maximum around C8. nih.gov
For instance, rate constants for the gas-phase reactions of OH radicals with various long-chain alkenes have been measured at approximately 299 K. The data reveals a clear trend of increasing reactivity with molecular size.
Table 1: Rate Constants for the Reaction of OH Radicals with Selected Alkenes at 299 ± 2 K. nih.gov
| Alkene | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |
| 2-methyl-1-decene | 7.85 ± 0.26 |
| 2-methyl-1-undecene | 7.85 ± 0.21 |
| 2-methyl-1-dodecene | 7.96 ± 0.26 |
| 2-methyl-1-tridecene | 8.06 ± 0.37 |
| trans-2-decene | 7.80 ± 0.26 |
The addition of the OH radical can occur at different positions on the double bond, and the thermodynamic stability of the resulting radical adducts can vary. Theoretical studies on smaller alkenes, such as propene, indicate that the addition of the OH radical to the terminal carbon atom is generally favored over addition to the central carbon. researchgate.net Quantum chemical calculations on camphene (B42988) (a C10 bicyclic monoterpene) show that the addition of the OH radical to the terminal C10 atom is thermodynamically more stable than addition to the internal C7 atom. researchgate.net
Transition Metal-Mediated Transformations
Transition metal complexes are pivotal in catalyzing a wide array of transformations involving alkenes, including those in the C10-13 range. These reactions are fundamental to both industrial processes and fine chemical synthesis, enabling the construction of complex molecular architectures. researchgate.netthieme-connect.de
A key reaction in organometallic chemistry is the migratory insertion of an alkene into a metal-carbon (M-C) or metal-hydride (M-H) bond. libretexts.org This process is a fundamental step in many catalytic cycles, including polymerization, hydrogenation, and hydroformylation. researchgate.netdspaces.org
Sequential insertion reactions, where multiple unsaturated molecules insert into an organometallic bond in a defined order, allow for the construction of complex organic molecules from simple precursors. The insertion of C10-13 alkenes into metal-carbon bonds has been explored in the context of palladium-catalyzed reactions. For example, the sequential insertion of an alkyne followed by an alkene into a Pd–C bond has been demonstrated. um.esacs.org
In a model system, an eight-membered palladacycle formed from the insertion of an alkyne can further react with terminal alkenes. um.esacs.org This subsequent insertion of the alkene into the alkenyl-Pd(II) complex can lead to the formation of η3-allyl Pd(II) complexes. um.es The mechanism involves the insertion of the alkene into the Pd-C bond to form a ten-membered alkyl palladacycle intermediate. This intermediate can then undergo β-hydride elimination. acs.org
The nature of the alkene can influence the outcome of the reaction. For example, the insertion of styrene (B11656) or ethyl acrylate (B77674) into an eight-membered palladacycle leads to η3-allyl species, while the insertion of a strained olefin like 2-norbornene results in a ten-membered norbornyl–palladium(II) complex. um.esacs.org These stoichiometric studies provide valuable insight into the mechanisms of catalytic processes that form substituted 1,3-butadienes. acs.org
Transition metal-catalyzed polymerization of α-olefins such as 1-decene (B1663960) and 1-dodecene (B91753) has also been investigated. researchgate.net For instance, Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃) activated by [Ph₃C][B(C₆F₅)₄] can catalyze the polymerization of these alkenes. researchgate.net The reaction proceeds via the insertion of the alkene into the growing polymer chain attached to the metal center.
Advanced Analytical Techniques for Structural and Compositional Characterization of C10 13 Alkenes
Spectroscopic Characterization Methods
Spectroscopic methods provide invaluable information regarding the functional groups and bonding arrangements within the C10-C13 alkene molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers of C10-C13 alkenes. news-medical.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In ¹H NMR , the chemical shifts of protons attached to the double bond (vinylic protons) typically appear in the range of 4.9 to 5.8 ppm. The specific shift and splitting patterns of these signals can help identify the position of the double bond and the stereochemistry (cis or trans) of the alkene. Protons on carbon atoms adjacent to the double bond (allylic protons) also have characteristic chemical shifts, usually found in the region of 1.6 to 2.2 ppm. Analysis of the coupling constants between vinylic and allylic protons can further aid in structural elucidation. The loss of symmetry in a molecule can lead to an increase in the number of signals in the aromatic region of an NMR spectrum. researchgate.net
¹³C NMR spectroscopy is particularly useful for determining the number of non-equivalent carbon atoms in a molecule and identifying the position of the double bond. savemyexams.com The carbon atoms of the double bond (sp² hybridized) typically resonate in the downfield region of the spectrum, from approximately 115 to 140 ppm. chemguide.co.uklibretexts.org The exact chemical shift is influenced by the substitution pattern around the double bond. For instance, terminal alkenes will show a signal for the CH₂ carbon at the lower end of this range, while internal alkene carbons will appear further downfield. The remaining sp³ hybridized carbon atoms of the alkyl chain appear in the upfield region of the spectrum, generally between 10 and 40 ppm. chemguide.co.uk
| Carbon Environment | Typical ¹³C Chemical Shift (ppm) |
| C=C (in alkenes) | 115 - 140 chemguide.co.uk |
| RCH₂NH₂ | 30 - 65 chemguide.co.uk |
| RCH₂Cl | 30 - 60 chemguide.co.uk |
| R₃CH | 25 - 35 chemguide.co.uk |
| R₂CH₂ | 16 - 25 chemguide.co.uk |
| RCH₃ | 10 - 15 chemguide.co.uk |
This table provides a generalized overview of typical chemical shift ranges.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. In the analysis of C10-C13 alkenes, FTIR is primarily used to confirm the presence of the carbon-carbon double bond (C=C) and the associated C-H bonds. aphrc.org
Key vibrational modes for alkenes include:
C=C Stretch: A moderate absorption band typically appears in the region of 1680-1640 cm⁻¹. orgchemboulder.com The intensity of this band can be weak for symmetrically substituted trans-alkenes.
=C-H Stretch: The stretching vibration of the C-H bond on the double bond occurs at a higher frequency than that of alkanes, typically in the range of 3100-3000 cm⁻¹. orgchemboulder.com This is a key diagnostic feature for the presence of unsaturation.
=C-H Bend: The out-of-plane bending vibrations of the =C-H bonds are strong and appear in the 1000-650 cm⁻¹ region. orgchemboulder.com The exact position of these bands can provide information about the substitution pattern of the double bond, helping to distinguish between terminal and internal alkenes, as well as cis and trans isomers. For example, analysis of the metathoracic gland secretions of some stink bugs by GC/FT-IR revealed characteristic bands for both internal and terminal double bonds, leading to the identification of 1-tridecene (B165156) and (Z)-4-tridecene. nih.gov
Chromatographic Separation and Detection Methods
Due to the complexity of C10-C13 alkene mixtures, which contain numerous positional and geometric isomers, chromatographic techniques are essential for their separation and quantification.
Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)
Gas chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile hydrocarbon mixtures like C10-C13 alkenes. labrulez.com The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of stationary phase is critical for resolving isomers. Non-polar phases separate based on boiling point, while more polar phases can provide selectivity based on the position and geometry of the double bond. vurup.sk For instance, liquid crystalline stationary phases have shown superior selectivity for separating positional isomers of C11-C13 n-alkenes compared to non-mesogenic phases. vurup.sk
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. researchgate.net In GCxGC, two columns with different separation mechanisms are coupled, providing a much higher peak capacity. dlr.de This is particularly advantageous for complex mixtures like C10-C13 alkenes, allowing for the separation of a greater number of individual isomers. acs.org GCxGC coupled with a flame ionization detector (FID) is an established method for the quantification of hydrocarbon compounds. dlr.de
| GC Column Type | Application in C10-C13 Alkene Analysis | Reference |
| Non-polar (e.g., Squalane) | Characterization of cis-trans n-alkene retention. vurup.sk | vurup.sk |
| Liquid Crystalline (e.g., MEAB) | Enhanced separation of positional isomers. vurup.sk | vurup.sk |
| Polar (e.g., DB-WAX) | Better resolution of cis/trans isomers. | |
| Reversed Phase (semi-polar x non-polar) | Successful separation of individual components in complex fuels. acs.org | acs.org |
Liquid Chromatography (LC)
While GC is the predominant technique, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), also finds application in the analysis of C10-C13 alkenes and related compounds. google.com Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, can separate alkene isomers based on their hydrophobicity. mdpi.compnas.org Normal-phase HPLC, with a polar stationary phase (like silica (B1680970) or amino-modified silica) and a non-polar mobile phase, can separate alkenes from more polar or aromatic compounds. researchgate.net However, a significant challenge with HPLC for alkene analysis is detection, as simple hydrocarbons lack a strong chromophore for UV detection and are non-volatile, precluding the use of evaporative light scattering detection for all but the least volatile analytes. pnas.org
Mass Spectrometry (MS) and High-Resolution MS (HRMS)
Mass spectrometry (MS) is a powerful detection technique often coupled with chromatography (GC-MS or LC-MS) to provide molecular weight and structural information. When an alkene molecule is ionized in the mass spectrometer, it fragments in a characteristic pattern. Analysis of these fragment ions can help determine the position of the double bond and the branching of the alkyl chain.
Hyphenated Techniques (e.g., GC-MS, SPME-GCMS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures like C10-C13 alkenes. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in this field. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. nih.govjchr.org In the context of C10-C13 alkenes, a high-resolution gas chromatograph can separate the various isomers based on their boiling points and affinity for the stationary phase. researchgate.netcsic.es As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each isomer. nih.gov This allows for the detailed characterization of the individual components within the complex mixture. researchgate.net
Electron ionization (EI) is a common ionization method used in GC-MS, though it can sometimes lead to extensive fragmentation where the molecular ion is of low abundance or absent. nih.gov Chemical ionization (CI) is a softer ionization technique that can be employed to obtain more prominent molecular ion information, which is crucial for determining the elemental composition. nih.gov
Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GCMS):
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds. chemrxiv.org In SPME, a fused silica fiber coated with a suitable stationary phase is exposed to the sample (either in headspace or by direct immersion). The analytes adsorb onto the fiber and are then thermally desorbed in the hot GC injector for analysis. researchgate.netoup.com
SPME-GC-MS has been shown to be a highly sensitive technique for identifying compounds present in ignitable liquids, including alkanes and alkenes in the C10-C13 range. chemrxiv.org It is particularly advantageous for detecting volatile compounds that might be missed in traditional liquid injection GC-MS. researchgate.netoup.com The combination of SPME with rapid GC-MS can significantly reduce analysis time, making it a valuable screening tool. chemrxiv.org
Research Findings from GC-MS and SPME-GCMS Analysis:
The application of these hyphenated techniques has yielded significant insights into the composition of various industrial and environmental samples containing C10-C13 alkenes.
Analysis of Diesel Fuel: In a study using SPME-GC-MS for the analysis of diesel fuel, normal alkanes from C10 to C13 were identified as some of the most abundant compounds. The use of extracted ion profiles (EIPs) helped in identifying specific compound classes within the complex chromatogram. chemrxiv.org
Crude Oil Analysis: A comparison of liquid injection GC-MS and headspace SPME-GC-MS for crude oil analysis revealed that SPME is more sensitive for lower molecular weight molecules and alkenes. oup.com Specifically, in the C8-C12 range, SPME allowed for the identification of approximately 30 compounds not detected by liquid injection GC-MS. researchgate.netoup.com
Polyolefin Thermal Cracking Products: High-resolution GC-MS analysis of the liquid products from the thermal decomposition of low-density polyethylene (B3416737) (LDPE) identified a series of n-alkanes, alk-1-enes, (E)-alk-2-enes, (Z)-alk-2-enes, and alka-α,ω-dienes in the C5-C23 range. researchgate.net
Interactive Data Table: Comparison of Analytical Techniques for Alkene Analysis
| Analytical Technique | Principle | Analytes Detected | Key Advantages |
| GC-MS | Separates compounds by boiling point and polarity, followed by mass-based identification. researchgate.netcsic.es | Volatile and semi-volatile C10-C13 alkene isomers. researchgate.net | High resolution and detailed structural information from fragmentation patterns. nih.govresearchgate.net |
| SPME-GCMS | Adsorptive extraction of analytes onto a coated fiber prior to GC-MS analysis. chemrxiv.orgresearchgate.net | Volatile C10-C13 alkenes and other volatile organic compounds. chemrxiv.orgoup.com | High sensitivity, solvent-free, and rapid screening capabilities. chemrxiv.orgresearchgate.net |
Challenges and Innovations in Quantitative Analysis
The quantitative analysis of C10-C13 alkenes presents significant challenges due to the sheer complexity of the isomeric mixtures. diva-portal.orgresearchgate.net
Challenges:
Isomeric Complexity: The large number of constitutional and stereoisomers within C10-C13 alkene mixtures makes it exceedingly difficult to achieve complete chromatographic separation. researchgate.netresearchgate.net This co-elution of isomers can lead to inaccurate quantification.
Lack of Commercial Standards: A major hurdle in the accurate quantification of individual alkene isomers is the limited availability of certified reference standards for each specific isomer. diva-portal.orgresearchgate.netresearchgate.net Quantification is often performed by grouping isomers and using a representative standard, which can introduce errors if the response factors of the individual isomers differ significantly. researchgate.net
Matrix Effects: In environmental and biological samples, the presence of other interfering compounds can complicate the analysis and affect the accuracy of quantification.
Innovations:
To address these challenges, researchers are continuously developing innovative analytical approaches.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique provides significantly enhanced peak capacity and separation power compared to conventional one-dimensional GC. researchgate.net By employing two columns with different separation mechanisms, GC×GC can resolve many co-eluting peaks, leading to more accurate qualitative and quantitative analysis of complex hydrocarbon mixtures. researchgate.net The coupling of GC×GC with time-of-flight mass spectrometry (TOF-MS) offers fast acquisition speeds necessary for the narrow peaks generated. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions and the differentiation of isobaric interferences (compounds with the same nominal mass but different elemental formulas). acs.orgacs.org This is particularly useful in distinguishing alkene isomers from other co-eluting compounds.
Advanced Data Analysis Techniques: The use of deconvolution algorithms and chemometric methods helps to resolve overlapping chromatographic peaks and identify individual components in complex mixtures. chemrxiv.orgwiley.com Multivariate analysis can help to distinguish between samples based on their chemical fingerprints. wiley.com
Development of Novel Analytical Standards: There is ongoing research into the synthesis and characterization of new, more representative analytical standards for complex mixtures like C10-C13 alkenes to improve the accuracy of quantification. researchgate.netresearchgate.net
Interactive Data Table: Challenges and Innovations in Quantitative Analysis of C10-C13 Alkenes
| Aspect | Description |
| Challenge: Isomeric Complexity | A vast number of C10-C13 alkene isomers co-elute in standard chromatography, hindering individual quantification. researchgate.netresearchgate.net |
| Innovation: GC×GC | Provides enhanced separation by using two different columns, resolving many previously co-eluting isomers for more accurate analysis. researchgate.net |
| Challenge: Lack of Standards | The scarcity of commercially available individual isomer standards makes accurate quantification difficult. diva-portal.orgresearchgate.netresearchgate.net |
| Innovation: HRMS | Offers precise mass measurements to confirm elemental composition and differentiate between interfering compounds. acs.orgacs.org |
| Challenge: Matrix Effects | Complex sample matrices can interfere with the detection and quantification of target alkenes. |
| Innovation: Advanced Data Processing | Deconvolution and chemometric tools help to mathematically separate overlapping signals and identify patterns in the data. chemrxiv.orgwiley.com |
Environmental Transformation and Degradation Pathways of C10 13 Alkenes
Abiotic Degradation in Environmental Compartments
Abiotic degradation involves non-biological processes that break down chemical compounds. For C10-C13 alkenes, the most significant abiotic pathways occur in the atmosphere, driven by reactions with highly reactive chemical species.
In the troposphere, the primary chemical loss process for the majority of volatile organic compounds (VOCs), including C10-C13 alkenes, is through reaction with hydroxyl (OH) radicals. utoronto.caacs.org These reactions are a dominant atmospheric sink for alkenes. utoronto.ca The process is initiated by the addition of the OH radical to the carbon-carbon double bond or, to a lesser extent, by the abstraction of a hydrogen atom from one of the alkyl groups. The reaction with OH radicals is typically very fast, leading to short atmospheric lifetimes for these alkenes. acs.org For instance, the calculated atmospheric degradation half-lives for C6-C18 olefins due to hydroxyl radical attack are estimated to be between 1.8 and 4.1 hours. oecd.org
The reaction rates are dependent on temperature and the specific structure of the alkene. mdpi.com For example, studies on alkanes of similar chain length, such as n-decane, provide insight into the kinetics, with measured rate constants indicating rapid degradation. mdpi.comresearchgate.net The subsequent reactions of the resulting alkyl or hydroxyalkyl radicals in the presence of nitrogen oxides (NOx) lead to the formation of various products, including aldehydes, ketones, and organic nitrates. acs.orgcopernicus.org
| Compound | Rate Constant (kOH) (cm3 molecule-1 s-1) | Temperature (K) | Reference |
|---|---|---|---|
| n-Decane | 1.14 x 10-11 | 299 | researchgate.net |
| 1-Octene | Data available on reaction products | 296 | acs.org |
| 7-Tetradecene | Data available on reaction products | 296 | acs.org |
| cis-3-Hexenylformate | 4.61 x 10-11 | Room Temp. | bioline.org.br |
Another crucial atmospheric removal pathway for alkenes is the reaction with ozone (O3), known as ozonolysis. utoronto.caresearchgate.net This reaction proceeds via a concerted 1,3-dipolar cycloaddition of ozone to the C=C double bond, forming a highly unstable primary ozonide (POZ). rsc.orgacs.org The POZ rapidly decomposes into two fragments: a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, commonly known as a Criegee intermediate (CI). utoronto.carsc.org
The Criegee intermediates are highly energetic and can undergo further reactions. nih.gov They can be stabilized through collisions but often decompose unimolecularly to produce a range of closed-shell and radical products, most notably OH radicals. rsc.org Consequently, alkene ozonolysis is a significant non-photolytic source of OH radicals in the troposphere, playing a key role in the atmosphere's oxidative capacity, especially at night or during winter. rsc.org The specific products and their yields depend on the structure of the initial alkene. utoronto.ca
Atmospheric Degradation via Radical Reactions
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. It is the main process for the ultimate removal of C10-C13 alkenes from soil and aquatic environments.
C10-C13 alkenes are susceptible to microbial degradation in both aquatic and terrestrial ecosystems. oecd.org Microorganisms in soil and water can utilize these alkenes as a source of carbon and energy. nih.gov The process generally occurs under aerobic conditions, where microbes use oxygenases to initiate the attack on the hydrocarbon molecule, ultimately mineralizing it to carbon dioxide and water. google.com
The extent of biodegradation can be significant. Standard 28-day tests have shown that C6-C18 olefins can degrade by approximately 8% to 81%. oecd.org More specific studies using microbial consortia from sources like farm compost and various sediments have demonstrated high degradation rates for model alkenes, including 1-decene (B1663960). acs.orgnih.gov For example, in one study, microbial consortia from different environmental inocula achieved between 60% and 95% biodegradation of quantified alkene compounds over five days. acs.org The environmental compartment to which these alkenes partition influences their availability for microbial attack. Modeling suggests that as the alkene chain length increases beyond C10, soil and sediment become the primary compartments. oecd.org
| Inoculum Source | Total CO2 Produced (mg in 5 days) | % Biodegradation of Quantified Alkenes | Reference |
|---|---|---|---|
| Farm Compost | ~12.5 | High (60-95%) | acs.orgacs.org |
| Caspian Sea Sediment | ~3.0 | High (60-95%) | acs.orgacs.org |
| Iron-Rich Sediment | Data available | High (60-95%) | acs.org |
| Mackinac Mud | ~15.5 | Data available | acs.org |
The molecular structure of an alkene, including its chain length and degree of branching, significantly affects its biodegradability. Generally, linear hydrocarbons are more readily degraded than their branched counterparts. mst.dk Increased branching in the alkyl chain can hinder the enzymatic process of β-oxidation, a key step in the metabolic pathway, thereby slowing down biodegradation. atamanchemicals.com
For related compounds derived from C10-C13 alkenes, such as linear alkylbenzene sulfonates (LAS), specific structural relationships have been identified. Swisher's distance principle states that biodegradation rates increase with greater distance between the functional group (sulfonate) and the far end of the alkyl chain. google.com This principle also shows that, for LAS, longer chain homologs like C13 degrade faster than shorter ones like C10. google.com However, alkenes with 14 or more carbon atoms can be less desirable as they may produce derivatives that are less biodegradable than those derived from C10-C13 alkenes. mst.dkscience.gov The position of the double bond is also a critical factor, as it determines the initial point of enzymatic attack and can influence the subsequent metabolic pathway. researchgate.net
The degradation of complex hydrocarbon mixtures like C10-C13 alkenes is often more efficient when carried out by a mixed population of microorganisms, or a microbial consortium, rather than a single species. researchgate.netwho.int Different microbes within the consortium may have specialized enzymatic capabilities to break down different isomers or intermediate products, leading to more complete degradation through synergistic and co-metabolic activities. google.comwho.int Studies have shown that consortia from diverse environments, containing families like Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae, can effectively metabolize alkenes. acs.orgnih.gov
Several environmental factors also critically influence the rate and extent of biodegradation. google.com These factors determine which microbial species can thrive and which degradation pathways are favored. google.com
| Factor | Influence on Biodegradation | Reference |
|---|---|---|
| Temperature | Rates generally increase with temperature up to an optimum. For C10-C13 LAS, degradation was complete in 2 days at 27°C but took 6 days at 15°C. | mdpi.com |
| pH | Affects microbial growth and enzyme activity. Different microbes have different optimal pH ranges; for instance, some fungi degrade hydrocarbons better at pH 7, while some bacteria excel at pH 5. | |
| Oxygen Availability | Aerobic degradation is generally much faster and more complete than anaerobic degradation. Oxygen is required for the initial enzymatic attack by oxygenases. | google.com |
| Nutrient Availability | Microorganisms require nutrients like nitrogen and phosphorus for growth. The availability of these nutrients in soil and water can be a limiting factor for biodegradation. | acs.org |
Theoretical and Computational Chemistry Approaches for C10 13 Alkenes
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the time evolution of a system of atoms and molecules. researchgate.netresearchgate.net By integrating Newton's equations of motion, MD simulations provide detailed information about the dynamics of chemical processes. numberanalytics.com These simulations can be used to understand molecular behavior in various environments, including the gas phase, condensed phases, and at interfaces. numberanalytics.comresearchgate.net For alkanes, MD simulations have been used to study their conformational dynamics and transport properties. researchgate.net
Quasi-classical trajectory (QCT) calculations are a type of molecular dynamics simulation that uses classical mechanics to describe the motion of nuclei on a potential energy surface. numberanalytics.com The "quasi-classical" aspect comes from the inclusion of quantum effects, such as zero-point energy, in the initial conditions of the trajectories. q-chem.com QCT simulations are valuable for studying the dynamics of chemical reactions, providing insights into reaction pathways and product energy distributions. numberanalytics.comdtic.mil
Surface hopping (SH) is a method used in conjunction with QCT to model nonadiabatic processes, where a system can transition between different electronic potential energy surfaces. polimi.itacs.org This is particularly important for electronically excited states, where the coupling between states, mediated by nuclear motion, becomes significant. acs.org Tully's fewest switches surface hopping (FSSH) algorithm is a commonly used approach for these calculations. dtic.mil While powerful, QCT-SH calculations can be computationally intensive, requiring the simulation of thousands of trajectories. polimi.it
Reaction Rate Theory Applications
Reaction rate theories are used to calculate the rates of chemical reactions based on the properties of the reactants and the transition state. copernicus.org These theories, such as Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are often combined with quantum mechanical calculations to provide accurate predictions of reaction kinetics. researchgate.net For example, RRKM calculations have been used to determine product branching ratios on the C9H11 potential energy surface at various collision energies. researchgate.net
Structure-activity relationships (SARs) are a practical application of reaction rate theory, providing a method to estimate rate coefficients for a large number of compounds based on their chemical structure. nsf.govcopernicus.org These models are typically developed by fitting to a large set of experimental kinetic data and are widely used in atmospheric and combustion chemistry to predict the reactivity of organic compounds, including C10-C13 alkenes. copernicus.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-methyl-1-alkenes |
| β-hydroxyalkoxy radicals |
| Cinchophen |
| Loratadine |
| 4,5-dihydroxyanthraquinone-2-carboxylic acid |
| 1,4-dihydroxyanthraquinone |
| 1,8-dihydroxyanthraquinone |
| 2,6,10,14-tetramethylpentadecane |
| Ethylene (B1197577) |
| Propylene (B89431) |
| 1-butene |
| 1-octene |
| 7-tetradecene |
| Formaldehyde oxide |
| Trifluoroacetaldehyde |
| Fluoroform |
| 1-hexene |
| iso-octene |
| C10-C13 alkyl benzene (B151609) sulfonate |
| Tetralin |
| Indane |
| 1-decene (B1663960) |
| n-dodecane |
| Acetylene |
| 2,3-Diazabicyclo[2.2.1]hept-2-ene |
| Bicyclobutane |
| Butadiene |
| Cyclopropene |
| 2,3-dideuterobicyclo[2.1.0]pentane |
| Monoterpenes |
| Δ³-carene |
| α-pinene |
| Limonene |
| Myrcene |
| Terpinolene |
| Camphene (B42988) |
| Sabinene |
| β-Phellandrene |
| Polyethylene (B3416737) |
| Carboxylic acid |
| Aldehyde |
| Ketone |
| 1-chloroisoquinoline |
| 4-bromoisoquinoline |
| Pyrroles |
| Methyl propionate |
| Methyl methacrylate |
| 10-n-hexilnonadecane |
| 9-n-hexilheptadecane |
| Squalane |
| Decane |
| Tetracosane |
| 3-Me-C21 |
| 4-Me-C22 |
| 9-Me-C23 |
| C25 "star" |
| Water |
| Ozone |
| Hydroxyl radical |
Rice-Ramsperger-Kassel-Marcus/Master Equation (RRKM/ME)
The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a cornerstone of chemical kinetics, used to calculate the rate constants of unimolecular reactions. rsc.orgresearchgate.net It is founded on the assumption that energy is distributed statistically among all the internal degrees of freedom within a molecule before a reaction occurs. libretexts.org When combined with the master equation (ME), which accounts for collisional energy transfer, the RRKM/ME framework can predict temperature- and pressure-dependent reaction rates. chemrxiv.org
For alkenes, including those in the C10-C13 range, RRKM/ME simulations are particularly useful for modeling thermal decomposition and isomerization reactions. chemrxiv.orgnih.gov For instance, the theory can be applied to analyze the decomposition of decene isomers, where the location of the C=C double bond influences the reaction pathways and rates. nih.govacs.org The calculations involve determining the microcanonical rate coefficient, k(E), which is the rate of reaction for a molecule with a specific amount of energy. libretexts.org This requires detailed information about the potential energy surface, including the structures and vibrational frequencies of the reactants and transition states, which are typically obtained from quantum chemistry calculations. researchgate.netcam.ac.uk
Research on smaller alkenes, such as butene isomers, has demonstrated the power of RRKM/ME in modeling their pyrolysis and oxidation chemistry. chemrxiv.orgnih.gov These studies provide a foundation for understanding the more complex reaction systems of larger alkenes like decene and tridecene. The insights gained from RRKM/ME calculations are critical for developing detailed kinetic models for the combustion of these compounds. acs.org
Variational Transition State Theory (VTST)
Variational Transition State Theory (VTST) is an enhancement of conventional Transition State Theory (TST). nih.gov While TST assumes the transition state is located at the saddle point of the potential energy surface, VTST recognizes that the "bottleneck" of a reaction can vary with temperature. elettra.eu VTST seeks to locate the transition state variationally to minimize the calculated rate constant, providing a more accurate prediction. elettra.eu
In the context of C10-C13 alkenes, VTST is employed to calculate the high-pressure limit rate constants for various reaction channels, such as bond fission and hydrogen abstraction. nih.gov For example, in the study of alkene thermal decomposition, VTST can be used to determine the rate constants for the cleavage of allylic C-C bonds, which is a significant reaction pathway. nih.gov The theory is also applicable to understanding the influence of the double bond's position on the oxidation of decene isomers at high pressures and temperatures. nih.govacs.org
The application of VTST, often in conjunction with RRKM/ME, allows for a more comprehensive understanding of the complex reaction networks of C10-C13 alkenes. These theoretical tools are essential for elucidating reaction mechanisms and predicting kinetic data that are crucial for various applications, including combustion modeling and atmospheric chemistry. cam.ac.uk
Electronic Structure and Charge Transport Studies
The electronic properties of C10-C13 alkenes, particularly conjugated systems, are of great interest for their potential applications in molecular electronics. Understanding their electronic structure and how charge is transported through them is key to designing new molecular-scale devices.
Ballistic and Cotunneling Contributions in Conjugated Systems
Charge transport through single-molecule junctions can occur via different mechanisms. In conjugated systems like polyenes, which are chains of alternating single and double bonds, two important mechanisms are ballistic transport and cotunneling. A study comparing charge transport in C10 alkanes and alkenes found that for conjugated C10 alkenes, transport is overwhelmingly dominated by ballistic processes. nih.gov
Ballistic transport refers to the coherent movement of electrons through the molecule without losing energy. In this regime, the conductance is primarily determined by the alignment of the molecule's frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) with the Fermi level of the electrodes. acs.org For a C10 alkene, the delocalized π-system facilitates this efficient transport. acs.org
Cotunneling, on the other hand, is a process where an electron tunnels through the molecule via a virtual intermediate state, which can involve a change in the molecule's oxidation state. nih.gov While cotunneling can be a significant contributor to charge transport in saturated molecules like C10 alkanes, it is found to be negligible in conjugated C10 alkenes. nih.govacs.org This is because the molecular orbitals of the charged species in these conjugated systems show a low degree of resonance with the orbitals of the neutral species. cam.ac.uk
The following table summarizes the key differences in charge transport characteristics between a C10 alkane (decanedithiol) and a conjugated C10 alkene (1,3,5,7,9-decapentaenedithiol) as found in a comparative study. nih.govacs.org
| Feature | C10 Alkane (Decanedithiol) | C10 Alkene (1,3,5,7,9-decapentaenedithiol) |
| Dominant Transport Mechanism | Ballistic and significant cotunneling | Predominantly ballistic |
| Conductance | Generally lower | Generally higher, especially at voltages > 0.3 V |
| HOMO-LUMO Gap | Smaller | Larger |
| Frontier Orbital Character | Localized | Delocalized |
| Effect of External Field | Sensitive | Less sensitive |
This table is based on data from a comparative study on charge transport in alkane and alkene dithiol molecules. nih.govacs.org
Development of Predictive Rules for Molecular Electronics
The design of molecular electronic devices relies on the ability to predict how a molecule's structure will influence its conductance. For conjugated systems like C10-C13 alkenes, several predictive rules are being developed.
One key principle is that the conductance of a molecular wire decreases exponentially with its length. researchgate.net This relationship is often expressed as G = G₀e^(-βL), where G is the conductance, L is the length, and β is the decay constant that characterizes the efficiency of charge transport through the molecular backbone. researchgate.net For conjugated alkenes, the delocalized π-electron system generally leads to a smaller β value compared to saturated alkanes, indicating more efficient charge transport over longer distances. rsc.org
Another important area of research is understanding the role of quantum interference in molecular conductance. researchgate.netrsc.org The way a molecule is connected to the electrodes and the internal connectivity of its atoms can lead to constructive or destructive interference of electron pathways. For conjugated systems, simple "curly arrow rules" have been extended to predict whether a molecule will exhibit high (constructive interference) or low (destructive interference) conductance. researchgate.netrsc.org These rules can be applied to conjugated alkenes to guide the design of molecular wires with desired electronic properties.
Furthermore, the electronic structure and, consequently, the charge transport properties can be tuned by chemical modifications. For example, the introduction of substituents or heteroatoms into the alkene chain can alter the energies of the HOMO and LUMO, thereby modifying the conductance of the molecular junction. researchgate.net The development of these predictive models and rules is crucial for the rational design of functional molecular electronic components based on C10-C13 alkenes and other conjugated molecules.
Advanced Applications and Industrial Relevance of C10 13 Alkenes
Intermediate in Specialty Chemical Synthesis
The C10-C13 range of alkenes, which are unsaturated hydrocarbons with ten to thirteen carbon atoms, serve as crucial building blocks in the synthesis of a variety of specialty chemicals. google.comcymitquimica.com Their utility stems from the reactivity of the carbon-carbon double bond, which allows for the introduction of various functional groups, leading to the production of high-value downstream products. These alkenes are key intermediates in the manufacturing of materials used in numerous industrial and consumer applications. cymitquimica.com
Production of Oxo Alcohols and Derivatives
C10-C13 alkenes are important feedstocks for the production of oxo alcohols. The oxo process, also known as hydroformylation, involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) to form aldehydes. chemcess.comfischer-tropsch.org These aldehydes are then subsequently hydrogenated to produce the corresponding alcohols. chemcess.com The resulting C11-C14 alcohols are classified as plasticizer alcohols, which are primarily used as chemical intermediates in the manufacturing of plasticizers. chemicalmarketanalytics.com
The oxo process is a major industrial route for producing plasticizer-grade alcohols. researchgate.net For example, C10 alcohols, often referred to as isodecanol, are produced via the oxo process using propylene (B89431) as a feedstock. researchgate.net Similarly, C13 and C15 alcohol mixtures can be prepared and are valuable in the synthesis of surface-active substances. google.com The properties of the final products can be tailored by adjusting the structure of the initial alkene, such as its degree of branching. researchgate.net
Table 1: Overview of Oxo Alcohol Production from Alkenes
| Alkene Feedstock | Carbon Range | Key Process | Primary Product | Primary Application of Product |
| C10-C13 Alkenes | C10-C13 | Oxo Process (Hydroformylation) | C11-C14 Oxo Alcohols | Plasticizers |
| Propylene (trimer) | C9 | Oxo Process | C10 Alcohol (Isodecanol) | Plasticizers |
| C12-C18 Olefins | C12-C18 | Oxo Process | C13-C19 Alcohols | Detergents |
This table provides a simplified overview of the oxo process for producing alcohols from various alkene feedstocks.
Synthesis of Surfactants and Detergent Components (e.g., Alkylphenyl Sulfonates)
A significant industrial application of C10-C13 alkenes is in the production of surfactants, particularly linear alkylbenzene sulfonates (LAS), which are key active ingredients in many detergents and cleaning products. google.comgoogle.com The synthesis process involves the alkylation of benzene (B151609) with the C10-C13 alkenes to form linear alkylbenzene (LAB). google.com This is followed by the sulfonation of the alkylbenzene to produce the final alkylphenyl sulfonate. google.comgoogle.com
The distribution of the alkyl chain lengths within the C10-C13 range can be controlled, for instance through metathesis of fatty acids or esters with short-chain alkenes, to produce LAB with specific properties. google.com This allows for the fine-tuning of the resulting surfactant's performance characteristics, such as solubility, sudsing, and grease removal. google.com The use of bio-based feedstocks for producing these alkenes offers a renewable alternative to traditional petroleum-based routes. google.comgoogle.com
Precursors for Polymer Synthesis and Additives
C10-C13 alkenes also find application as precursors in the synthesis of polymers and as additives to modify polymer properties. They can be used as comonomers in polymerization processes to introduce specific functionalities or to act as crosslinkers in polymers like polyethylene (B3416737). evonik.comacs.org For instance, α,ω-unsaturated olefins can be employed during polymerization to create crosslinks in polyolefins. evonik.com
Furthermore, the derivatives of these alkenes are utilized as polymer additives. For example, plasticizers derived from C10-C13 oxo alcohols are essential for imparting flexibility to rigid polymers like polyvinyl chloride (PVC). chemicalmarketanalytics.comresearchgate.net The structure of the alcohol, and therefore the initial alkene, influences the performance of the plasticizer. researchgate.net
Role in Energy and Biofuel Production
In the quest for sustainable and renewable energy sources, C10-C13 alkenes are emerging as important molecules in the development of next-generation biofuels and as feedstocks for renewable chemical production.
Next-Generation Fuel Components
Hydrocarbons in the C10-C13 range fall within the boiling point range of diesel fuel, making them suitable components for next-generation biofuels. mdpi.com Research is focused on developing efficient catalytic processes to convert biomass-derived platform molecules into these longer-chain hydrocarbons. energy.govkaust.edu.sa One approach involves the conversion of lignocellulosic biomass into bio-oils, which can then be upgraded to fuel-grade hydrocarbons. mdpi.comenergy.gov The production of C10-C13 alkanes from the conversion of C5 polysaccharides via furfural (B47365) as an intermediate has been demonstrated. energy.gov These advanced biofuels are being designed to be compatible with existing transportation infrastructure. researchgate.net
Feedstock for Renewable Chemical Production
The move towards a bio-based economy has spurred research into using renewable resources to produce chemicals that are traditionally derived from petroleum. C10-C13 alkenes can be produced from renewable feedstocks such as plant-derived fats and oils through processes like metathesis. google.comgoogle.com These bio-alkenes can then be used as a platform for producing a variety of other chemicals. google.com For example, they can be converted to fatty alcohols through hydroformylation and reduction, which have applications in detergents and other products. google.comgoogle.com The ability to produce these alkenes from renewable sources is a key step in developing a more sustainable chemical industry. biofueljournal.com
Emerging Areas and Future Research Directions
The chemical versatility of C10-C13 alkenes positions them as significant players in burgeoning fields of scientific research and development. These compounds are no longer viewed merely as intermediates for detergents and lubricants but as valuable molecules for creating high-value products from waste and for engineering sophisticated new materials. The following sections delve into two key emerging areas: the transformation of plastic waste into valuable chemicals and the application of these alkenes in the pioneering field of molecular electronics.
Upcycling of Polymeric Waste Materials
The global challenge of plastic waste, particularly from polyolefins like polyethylene (PE) and polypropylene (B1209903) (PP), has catalyzed research into chemical upcycling technologies. These processes aim to convert low-value plastic waste into higher-value chemical feedstocks, including C10-C13 alkenes. Catalytic pyrolysis and hydrocracking are at the forefront of these efforts, breaking down long polymer chains into smaller, more valuable hydrocarbons.
Research has demonstrated that the product distribution from these processes can be tailored by controlling reaction conditions and catalyst selection. For instance, catalytic pyrolysis of various polyolefins over specific catalysts has been shown to increase the yield of hydrocarbons in the C7 to C13 range. scispace.com One innovative approach involves radio frequency (RF) induction heating coupled with dual-functional heterogeneous catalysts to depolymerize low-density polyethylene (LDPE). acs.org This method allows for the selective production of alkanes and alkenes, with product distributions centered around the C10–C20 and C13–C14 ranges, achieved without the need for high-pressure hydrogen. acs.orgnsf.gov
A notable application is the upcycling of polypropylene, the primary component of disposable face masks, into fuel-range iso-alkanes. A cascade process involving hydropyrolysis and vapor-phase hydrocracking can effectively convert this plastic waste into a liquid fuel product containing a significant fraction of C10, C12, and C13 hydrocarbons. osti.gov
Interactive Table: Product Distribution from Catalytic Upcycling of Polyolefins This table summarizes the typical product yields from different catalytic upcycling processes targeting the production of C10-C13 range hydrocarbons from common plastic waste.
| Feedstock | Catalyst System | Process | Key Product Fraction | Reference |
| Low-Density Polyethylene (LDPE) | Fe-Ni | RF-Induction Heating | C10-C20 Alkanes/Alkenes | acs.org |
| High-Density Polyethylene (HDPE) | Fe | RF-Induction Heating | Centered at C13-C14 Alkanes/Alkenes | nsf.gov |
| Disposable Masks (Polypropylene) | Ru/C | Hydropyrolysis + Hydrocracking | Fuel-range iso-alkanes (incl. C10, C12, C13) | osti.gov |
| Mixed Polyolefins | FCC Catalyst | Catalytic Pyrolysis | Increased yield of C7-C13 hydrocarbons | scispace.com |
These findings underscore a promising future where C10-C13 alkenes can be sustainably sourced from polymeric waste, contributing to a circular economy. Future research is directed at enhancing catalyst selectivity and stability to further narrow the product distribution and increase the yield of these specific, high-demand alkenes.
Contributions to Advanced Materials Science (e.g., Molecular Electronics)
The precise carbon chain length of C10-C13 alkenes makes them ideal candidates for the construction of highly ordered nanoscale structures, which are fundamental to the field of advanced materials science, particularly molecular electronics. The primary application in this domain is the formation of Self-Assembled Monolayers (SAMs). A SAM is an ordered, single-molecule-thick layer that spontaneously forms on a solid substrate.
Long-chain alkenes, including those in the C10-C13 range, can be covalently bonded to semiconductor surfaces like silicon (Si), germanium (Ge), and gallium arsenide (GaAs). researchgate.netresearchgate.net This process, often initiated thermally or photochemically, results in a dense, insulating organic layer that can passivate the semiconductor surface and controllably alter its electronic properties. researchgate.net For example, the reaction of terminal alkenes with a hydrogen-terminated silicon surface (H-Si(111)) proceeds via a radical chain mechanism to form a covalently attached alkyl monolayer.
The significance of these monolayers lies in their ability to function as more than just passive coatings. By choosing alkenes with specific chain lengths and functionalities, it is possible to precisely tune the surface properties of materials. In molecular electronics, these SAMs can act as ultrathin dielectric layers in metal-insulator-semiconductor (MIS) devices, serve as templates for building more complex molecular architectures, or function as interfaces in chemical and biological sensors. researchgate.net
Research has shown that the structural organization of these monolayers can depend on the chain length. For instance, studies on n-alkanethiolate SAMs on GaAs(001) revealed that while long-chain molecules (n > 16) form well-ordered domains, a decay in organization occurs for chains with fewer than 14-15 carbon atoms. researchgate.net This highlights the importance of the C10-C13 range as a transitional zone where intermolecular forces and surface interactions can be finely balanced to achieve desired material properties.
Interactive Table: Alkene-Based Self-Assembled Monolayers on Semiconductor Surfaces This table provides examples of systems where long-chain alkenes are used to form self-assembled monolayers on various semiconductor substrates for applications in materials science and electronics.
| Alkene Used | Substrate | Monolayer Property/Application | Reference |
| Decene | Silicon (Si(111)) | Covalent surface passivation, alters electronic properties | |
| 1-Octadecene | Germanium (Ge(111) & Ge(100)) | Forms stable, high-quality molecular insulators for MIS diodes | researchgate.net |
| C12-C19 Alkanethiols* | Gallium Arsenide (GaAs(001)) | Formation of ordered domains, decay in order below n=14-15 | researchgate.net |
| Hexene | Silicon (Si(111)) | Gas-phase formation of molecular monolayers |
*Note: Alkanethiols are shown as a close proxy, demonstrating the effect of chain length in the C12-C19 range on monolayer organization.
The future in this field involves exploring mixed monolayers using a combination of different chain-length alkenes to create more complex surface patterns and functionalities. The use of C10-C13 alkenes is pivotal for developing next-generation electronic components, sensors, and other advanced material systems where control at the molecular level is paramount.
Q & A
Basic: How is the octanol-water partition coefficient (log Kow) determined for Alkenes, C10-13?
Methodological Answer:
The log Kow for this compound is calculated using fragment constants derived by Hansch and Leo, which estimate hydrophobicity based on molecular structure. This method accounts for alkyl chain length and branching but does not experimentally measure solubility. For this compound, log Kow values range from 5.4 to 7 at 20°C, reflecting their high hydrophobicity .
Advanced: How can environmental transport models predict the distribution of this compound across compartments?
Methodological Answer:
Mackay’s Level I fugacity model is used to predict compartmental distribution. Input parameters include physicochemical properties (e.g., log Kow, vapor pressure) and environmental conditions. For this compound, the model predicts:
Advanced: How to resolve contradictions in toxicity data for this compound (e.g., low solubility vs. observed microbial inhibition)?
Methodological Answer:
Discrepancies arise from experimental design flaws, such as testing above solubility limits (e.g., 19% inhibition in Pseudomonas fluorescens at insoluble concentrations) . To validate:
- Use analytical verification (e.g., HPLC) to confirm test substance concentration.
- Employ multiple replicates and standardized protocols (e.g., OECD 209).
- Compare with structurally similar compounds to infer mechanisms .
Basic: What characterization techniques confirm the identity of synthesized this compound?
Methodological Answer:
- GC-MS : Identifies isomer distribution via retention times and fragmentation patterns.
- NMR : Resolves double-bond positions (e.g., ¹³C NMR for branching analysis).
- Elemental Analysis : Verifies purity (>95% for publication-ready compounds).
For known compounds, cross-check with literature spectra; for novel derivatives, provide full spectral data .
Advanced: How to design purity validation experiments for this compound synthesis?
Methodological Answer:
- Chromatography : Use HPLC with UV detection (λ = 200–220 nm) to separate isomers.
- Spiking Experiments : Add reference standards to confirm retention times.
- Reproducibility : Synthesize batches under identical conditions; report RSD for yields.
- Supporting Information : Include raw spectral data and chromatograms in supplementary files .
Basic: Which physicochemical properties most influence the reactivity of this compound?
Methodological Answer:
- Double Bond Position : Internal vs. terminal alkenes affect electrophilic addition rates.
- Branching : Steric hindrance reduces reactivity in branched isomers.
- Electron Density : Measured via photoelectron spectroscopy; higher ionization energies correlate with lower reactivity in electron-deficient systems .
Advanced: How can computational methods analyze reaction mechanisms of this compound?
Methodological Answer:
- DFT Calculations : Optimize transition states for addition reactions (e.g., hydroformylation).
- Molecular Dynamics : Simulate solvent effects on reaction pathways.
- Benchmarking : Validate against experimental kinetic data (e.g., Arrhenius parameters).
For example, hydroformylation miniplants use computational models to optimize catalyst performance .
Basic: What challenges arise in synthesizing this compound with specific isomer ratios?
Methodological Answer:
- Catalyst Selectivity : Ziegler-Natta catalysts favor internal alkenes; metallocene catalysts enhance terminal selectivity.
- Temperature Control : Higher temperatures promote isomerization.
- Post-Synthesis Purification : Use fractional distillation or column chromatography to isolate isomers. Document isomer ratios via GC-MS .
Advanced: How to assess environmental persistence of this compound via biodegradation studies?
Methodological Answer:
- OECD 301 Tests : Measure biodegradation under aerobic conditions (e.g., CO₂ evolution).
- QSAR Models : Predict half-lives using log Kow and molecular connectivity indices.
- Field Studies : Compare model predictions with monitoring data (e.g., sediment core analysis). Current data gaps require long-term ecotoxicological studies .
Basic: What analytical methods detect this compound in environmental matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
